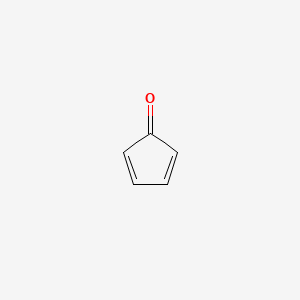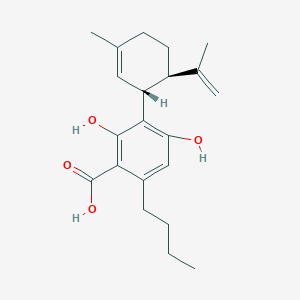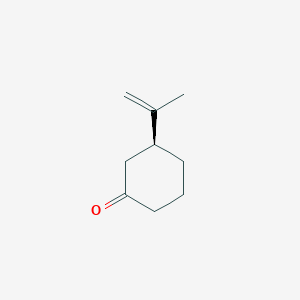
(S)-3-(Prop-1-en-2-yl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Prop-1-en-2-yl)cyclohexanone is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Prop-1-en-2-yl)cyclohexanone typically involves the reaction of cyclohexanone with prop-1-en-2-yl derivatives under specific conditions. One common method includes the use of a base to deprotonate the cyclohexanone, followed by the addition of the prop-1-en-2-yl group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Prop-1-en-2-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
(S)-3-(Prop-1-en-2-yl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (S)-3-(Prop-1-en-2-yl)cyclohexanone exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(Prop-1-en-2-yl)cyclohexanone: The enantiomer of (S)-3-(Prop-1-en-2-yl)cyclohexanone, which may have different biological activities.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in various applications. This makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(3S)-3-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-4-3-5-9(10)6-8/h8H,1,3-6H2,2H3/t8-/m0/s1 |
Clave InChI |
TYQGXKQUZWWNDA-QMMMGPOBSA-N |
SMILES isomérico |
CC(=C)[C@H]1CCCC(=O)C1 |
SMILES canónico |
CC(=C)C1CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
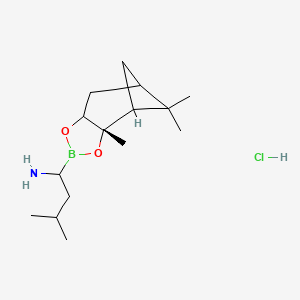
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
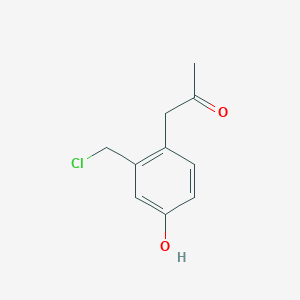

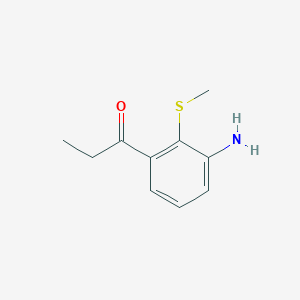
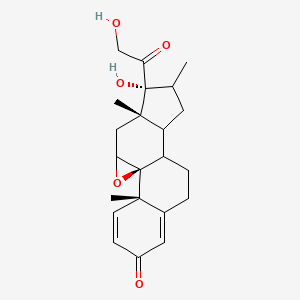
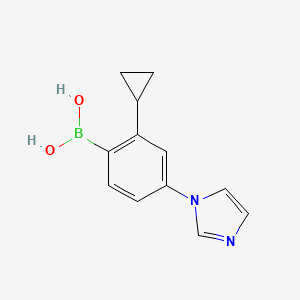
![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)
